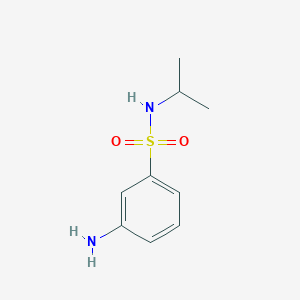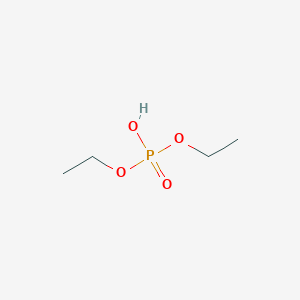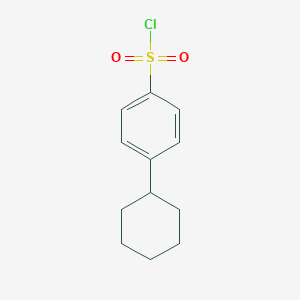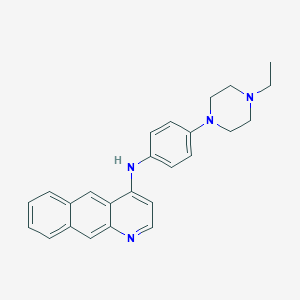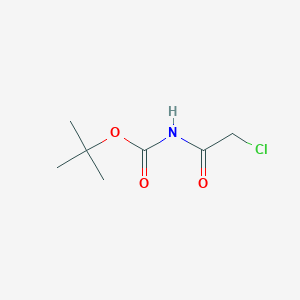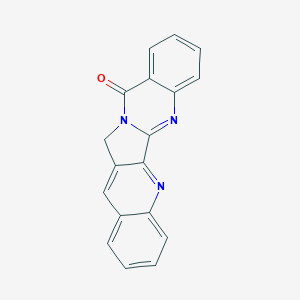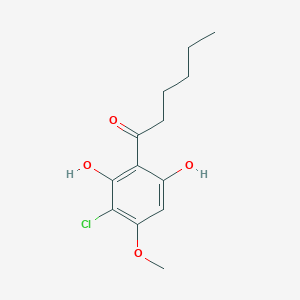
DIF-3
概要
説明
1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure with a chloro, dihydroxy, and methoxy substitution on a phenyl ring, attached to a hexanone moiety. Its distinct chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
科学的研究の応用
1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest in studying cellular processes and enzyme interactions.
Medicine: Research has explored its potential as an anticancer agent, given its ability to inhibit certain cellular pathways
Industry: It is used in the development of pharmaceuticals and other chemical products due to its versatile reactivity.
作用機序
Differentiation-Inducing Factor-3 (DIF-3), also known as 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, is a potent bioactive compound with several beneficial biological activities .
Target of Action
The primary target of this compound is the mitochondria in cells . Mitochondria are essential organelles that play a crucial role in energy production, cell signaling, and apoptosis.
Mode of Action
This compound interacts with its target, the mitochondria, by penetrating cell membranes and localizing mainly in the mitochondria . It promotes the rate of oxygen consumption in a dose-dependent manner . This compound also reduces the expression levels of cyclin D1 and c-Myc by facilitating their degradation via activation of GSK-3β .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the Wnt/β-catenin signaling pathway-related proteins in DLD-1 cells . This pathway plays a crucial role in cell growth and differentiation. This compound also suppresses the mTOR pathway, which is involved in cell proliferation and survival .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not fully elucidated, it is known that this compound can penetrate cell membranes within 0.5 hours and localize mainly in mitochondria . This suggests that this compound has good cellular permeability and can reach its target organelle effectively.
Result of Action
The action of this compound leads to substantial mitochondrial swelling, suppressing cell growth . It also induces G0/G1 cell cycle arrest , thereby inhibiting cell proliferation. Furthermore, this compound has been found to have anti-tumor effects, suggesting its potential as an anti-cancer agent .
生化学分析
Biochemical Properties
1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone interacts with various enzymes and proteins within the cell. It has been found to localize mainly in the mitochondria , suggesting that it may interact with mitochondrial enzymes and proteins
Cellular Effects
This compound has been shown to have significant effects on cellular processes. It influences cell function by disturbing mitochondrial activity . This can impact cell signaling pathways, gene expression, and cellular metabolism. The exact mechanisms through which 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone exerts these effects are still being elucidated.
Molecular Mechanism
At the molecular level, 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone have been observed to change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function is currently being investigated in in vitro or in vivo studies .
Metabolic Pathways
1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone localizes mainly in the mitochondria . This localization may have effects on its activity or function. Any targeting signals or post-translational modifications that direct it to specific compartments or organelles are currently being investigated.
準備方法
The synthesis of 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2,6-dihydroxy-4-methoxybenzaldehyde and hexanone.
Reaction Conditions: The key steps include the formation of the phenyl ring with the desired substitutions, followed by the attachment of the hexanone group.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted phenyl derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted phenyl derivatives and alcohols.
類似化合物との比較
1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone can be compared with other similar compounds:
Similar Compounds: Compounds like 3,4-dihydronaphthalen-1(2H)-one derivatives and other chlorinated alkylphenones share structural similarities
Uniqueness: The unique combination of chloro, dihydroxy, and methoxy substitutions on the phenyl ring, along with the hexanone group, distinguishes it from other compounds. This unique structure contributes to its specific reactivity and biological activity.
特性
IUPAC Name |
1-(3-chloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO4/c1-3-4-5-6-8(15)11-9(16)7-10(18-2)12(14)13(11)17/h7,16-17H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBMZIJMSBFBIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=C(C(=C(C=C1O)OC)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150408 | |
| Record name | 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113411-17-9 | |
| Record name | 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113411179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



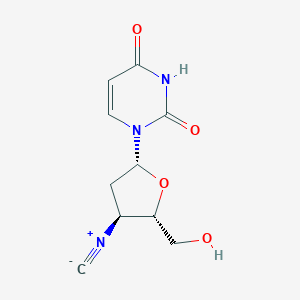
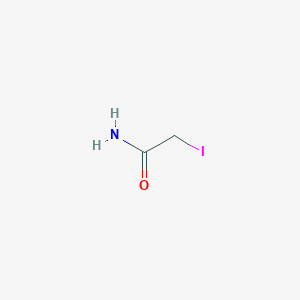
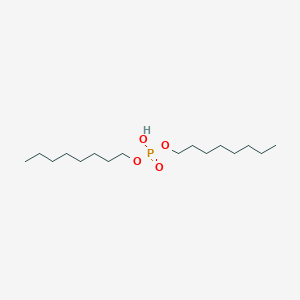

![(S)-5-Chloro-alpha-(cyclopropylacetenyl)-2-[((4-methoxyphenyl)methyl)amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B48624.png)
